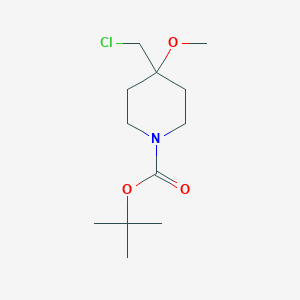

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate

説明

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and two substituents at the 4-position of the piperidine ring: a chloromethyl (-CH2Cl) and a methoxy (-OCH3) group. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the chloromethyl group serves as a reactive site for nucleophilic substitution or coupling reactions. The methoxy group contributes to the compound’s lipophilicity (predicted XLogP3 ~2.4) and influences electronic properties of the piperidine ring.

This compound is primarily used as a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents. Its structure allows for further functionalization, such as replacing the chlorine atom with nucleophiles (e.g., amines or thiols) or participating in cross-coupling reactions.

特性

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRITTTZJJLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.

Esterification: The tert-butyl ester group is typically introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Various substituted piperidine derivatives.

Oxidation Products: Oxidized forms of the piperidine ring or side chains.

Hydrolysis Products: Carboxylic acids and alcohols.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and has been implicated in cancer metabolism. Research demonstrated that these compounds selectively inhibited cell growth in various human breast cancer cell lines by activating AMPK pathways, suggesting a potential for development as anticancer agents .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. A study highlighted its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound was shown to act on beta-secretase pathways, which are crucial for amyloid plaque formation in Alzheimer's patients. In vitro studies indicated that it could mitigate neurotoxicity induced by amyloid beta peptides, thus offering a promising therapeutic avenue for Alzheimer's treatment .

Synthesis Methodologies

The synthesis of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate typically involves several key steps:

- Step 1: The initial formation involves the reaction of tert-butyl piperidine derivatives with chloromethyl reagents under controlled conditions.

- Step 2: Subsequent reactions may include alkylation processes or the introduction of methoxy groups through methylation techniques.

- Step 3: Purification is often achieved through chromatographic methods to isolate the desired product with high purity.

This multi-step synthetic route allows for the customization of the compound's properties, facilitating its application in various biological assays .

Case Study: Anticancer Compound Development

A notable case study involved the synthesis and biological evaluation of a series of piperidine derivatives based on tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate. These compounds were tested against multiple cancer cell lines, leading to the identification of several potent inhibitors of cell proliferation. The study underscored the importance of structural modifications in enhancing biological activity, paving the way for future drug development initiatives .

Case Study: Neuroprotective Effects

In another research effort, a derivative of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate was evaluated for its neuroprotective properties against oxidative stress induced by amyloid beta. The findings indicated that the compound effectively reduced neuronal cell death and improved cell viability in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in neurodegenerative conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Activation of AMPK pathways leading to inhibition of cancer cell growth | Selective inhibition in breast cancer cell lines |

| Neurological Disorders | Neuroprotective effects against amyloid beta-induced toxicity | Reduced neuronal cell death |

| Synthesis Methodology | Multi-step synthesis involving alkylation and purification techniques | Customizable properties for biological assays |

作用機序

The mechanism of action of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate and its analogs:

Key Observations:

Reactivity :

- The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., SN2 reactions), while the iodomethyl analog () offers faster reaction kinetics due to iodine’s polarizability.

- The hydroxymethyl variant () is less reactive toward nucleophiles but can be oxidized to aldehydes or esters.

Lipophilicity :

- Methoxy and iodomethyl groups increase lipophilicity (XLogP3 ~2.4), favoring membrane permeability in drug candidates.

- Hydroxymethyl and oxadiazole substituents reduce XLogP3 (~1.8–1.9), improving aqueous solubility.

Applications :

- The chloromethyl-methoxy combination (target compound) is ideal for synthesizing prodrugs or covalent inhibitors.

- The oxadiazole-containing analog () is tailored for targeting enzymes or receptors with heterocyclic binding pockets.

生物活性

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group, a chloromethyl substituent, and a methoxy group. Its chemical formula contributes to its interactions with biological systems, influencing both its pharmacokinetic properties and biological efficacy.

1. Anticancer Properties

Research indicates that compounds similar to tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate may exhibit significant anticancer activity. A study focusing on piperidine derivatives reported that certain modifications could enhance cytotoxicity against various cancer cell lines. For instance, the introduction of specific substituents on the piperidine structure has been linked to increased apoptosis in tumor cells .

2. Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in metabolic pathways. For example, it has been suggested that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease contexts . The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on AMPK Activation : A series of compounds were evaluated for their ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Compounds structurally related to tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate showed promising results in inhibiting cell growth in human breast cancer cell lines by activating AMPK .

- Anticancer Activity : A recent review highlighted that piperidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with some compounds demonstrating enhanced activity compared to established drugs like bleomycin .

Table 1: Biological Activity Summary

Q & A

Basic Questions

Q. What are the established synthetic routes for Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a piperidine precursor. For example:

Boc Protection : Introduce the tert-butyl carbamate group via alkylation of piperidine using tert-butyl bromoacetate in the presence of a strong base (e.g., NaH) in THF or DMF .

Chloromethylation : Introduce the chloromethyl group at the 4-position using chloromethylation agents (e.g., ClCHOCH) under Lewis acid catalysis.

Methoxylation : Install the methoxy group via nucleophilic substitution or methylation of a hydroxyl intermediate.

Purification is achieved using silica gel column chromatography or recrystallization .

Q. What purification techniques are effective for isolating high-purity samples of this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities based on polarity .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity.

- Analytical Validation : Confirm purity via HPLC (>95% purity) and consistency in NMR (e.g., H, C) and mass spectrometry data .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies methoxy ( ~3.3 ppm) and chloromethyl ( ~4.0 ppm) protons, while C NMR confirms carbamate carbonyl ( ~155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 292.1) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving stereochemistry and confirming the tert-butyl group's spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in chloromethylation steps?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates.

- Catalyst Screening : Test Lewis acids (e.g., AlCl, ZnCl) to accelerate chloromethylation.

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Monitoring : Track progress via TLC or in situ IR spectroscopy to terminate reactions at optimal conversion .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare NMR-derived torsion angles with X-ray results to identify discrepancies in conformational analysis.

- Hydrogen Bonding Analysis : Use graph set analysis (as in Etter’s formalism) to explain packing effects that may distort solution-state NMR observations .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and reconcile experimental data .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving Group Efficiency : The chloromethyl group’s moderate leaving ability (compared to bromo or iodo analogs) allows controlled substitution under mild conditions (e.g., KI in acetone).

- Steric Effects : The tert-butyl group restricts access to the piperidine ring, favoring axial substitution pathways.

- Case Study : Replace Cl with amines or thiols using DIPEA as a base, monitored by F NMR if fluorinated analogs are synthesized .

Q. What challenges arise in computational modeling of this compound’s conformational dynamics?

- Methodological Answer :

- Force Field Limitations : Standard MMFF94 parameters may inadequately model the tert-butyl group’s steric bulk, necessitating QM/MM hybrid approaches.

- Solvent Effects : Explicit solvent MD simulations (e.g., in water or DMSO) are required to account for hydrogen bonding with the methoxy group.

- Validation : Compare simulated NOESY correlations with experimental data to refine conformational ensembles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。